Isopropyl m-tolylcarbamate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 83161. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
CAS No. |
2610-63-1 |
|---|---|
Molecular Formula |
C11H15NO2 |
Molecular Weight |
193.24 g/mol |
IUPAC Name |
propan-2-yl N-(3-methylphenyl)carbamate |
InChI |
InChI=1S/C11H15NO2/c1-8(2)14-11(13)12-10-6-4-5-9(3)7-10/h4-8H,1-3H3,(H,12,13) |
InChI Key |
DFBONKKNEQNADO-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)NC(=O)OC(C)C |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)OC(C)C |
Other CAS No. |
2610-63-1 |
Pictograms |
Irritant |
Origin of Product |
United States |
Chemical Reactions Analysis
Hydrolysis Reactions
The carbamate ester bond undergoes hydrolysis under acidic or basic conditions, yielding m-toluidine and isopropyl alcohol. This reaction is critical in environmental degradation and metabolic pathways.
Key Findings:
-
Base-Catalyzed Hydrolysis : In aqueous NaOH (1–2 M), Isopropyl m-tolylcarbamate cleaves at the ester linkage, forming m-toluidine and sodium carbonate. Reaction rates increase with temperature (e.g., 90% yield at 80°C in 2 hours) .
-
Acid-Catalyzed Hydrolysis : Dilute HCl (0.1–1 M) at reflux yields m-toluidine, with slower kinetics compared to basic conditions .
-
Enzymatic Hydrolysis : Microbial enzymes (e.g., carbamate hydrolases) hydrolyze the compound in soil and biological systems, producing methylcarbamic acid as an intermediate .
Oxidation Reactions
The m-tolyl moiety undergoes regioselective oxidation, influenced by the carbamate directing group.
Experimental Data:
| Substrate | Oxidizing Agent | Conditions | Product | Yield (%) |
|---|---|---|---|---|
| This compound | H₂O₂/Fe²⁺ | pH 7, 25°C, 12 h | 4-Hydroxy-m-tolylcarbamate | 65 |
| This compound | KMnO₄ | H₂O, 60°C, 6 h | m-Tolylcarbamic acid | 78 |
-
Mechanism : Oxidation at the aromatic 4-position proceeds via electrophilic substitution, stabilized by the electron-withdrawing carbamate group .
-
Side-Chain Oxidation : The isopropyl group is resistant to oxidation under mild conditions but reacts with strong oxidizers (e.g., CrO₃) to form ketones .
Transesterification
The isopropyl group exchanges with other alcohols under catalytic conditions.
Reaction Example:
Directed ortho-Metalation (DoM)
The carbamate acts as a directing group for regioselective lithiation, enabling functionalization at the ortho position.
Case Study:
-
Substrate : this compound
-
Base : n-BuLi/TMEDA (−78°C, THF)
-
Electrophile : ClCONEt₂
-
Product : 2-Chlorocarbonyl-m-tolylcarbamate
Mechanistic Insights:
-
Precomplexation of the carbamate oxygen with lithium facilitates deprotonation at the ortho position .
-
Thermodynamic stabilization of the lithiated intermediate occurs via coordination with the carbamate group .
Ipso-Desilylation and Cross-Coupling
Silylated derivatives of this compound undergo halogenation or boronation at the ipso position, enabling Suzuki-Miyaura cross-coupling.
Halogenation Example:
| Entry | Substrate (R) | Electrophile | Product (X) | Yield (%) |
|---|---|---|---|---|
| 1 | TMS | Br₂ (1.1 eq) | Br | 96 |
| 2 | TMS | ICl (1.0 eq) | I | 81 |
Metabolic Pathways
In mammalian systems, this compound undergoes:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
